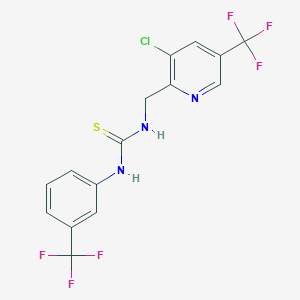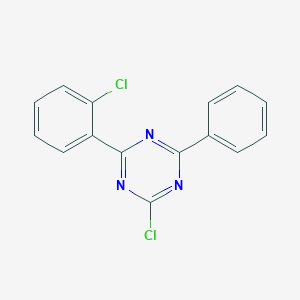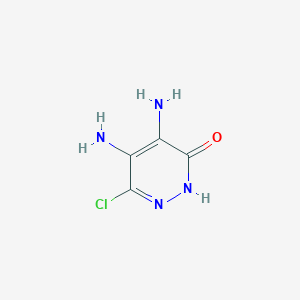
(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide is a chemical compound with significant applications in various fields of scientific research. It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a methanamine group. The hydrobromide salt form enhances its stability and solubility, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as 2-cyanopyridine with reagents like ammonia or amines under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the presence of a catalyst and specific reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Formation of Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with a suitable amine source under controlled conditions.
Conversion to Hydrobromide Salt: The final step involves converting the free base to its hydrobromide salt form by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles like amines, thiols, or halides; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: Similar structure with a pyridine ring instead of a pyrimidine ring.
(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride: Another variant with a pyridine ring and two hydrochloride groups.
Uniqueness
(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrobromide is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C6H7BrF3N3 |
|---|---|
Peso molecular |
258.04 g/mol |
Nombre IUPAC |
[5-(trifluoromethyl)pyrimidin-2-yl]methanamine;hydrobromide |
InChI |
InChI=1S/C6H6F3N3.BrH/c7-6(8,9)4-2-11-5(1-10)12-3-4;/h2-3H,1,10H2;1H |
Clave InChI |
TVXKJYMWVKLSGS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)CN)C(F)(F)F.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


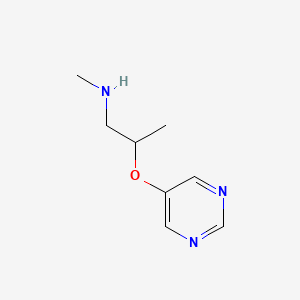

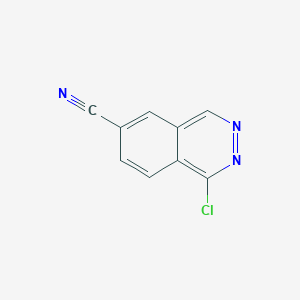
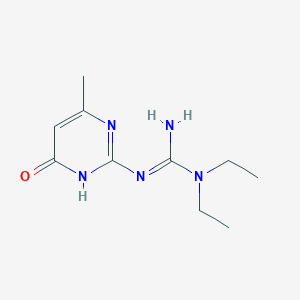
![2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13107666.png)
